3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole
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Overview
Description
3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a trifluoromethoxy group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization ensures that the industrial production methods are both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring, using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), catalysts (palladium, copper)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: Known for their anticancer and antimicrobial activities.
Thiazole derivatives: Used in various drugs and biologically active agents.
Quinazoline derivatives: Exhibiting a wide range of pharmacological activities, including anticancer and antiviral effects.
Uniqueness
3-(4-Methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in drug development and material science .
Properties
CAS No. |
668455-79-6 |
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Molecular Formula |
C17H14F3NO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-6-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C17H14F3NO2/c1-10-16(11-3-5-12(22-2)6-4-11)14-8-7-13(9-15(14)21-10)23-17(18,19)20/h3-9,21H,1-2H3 |
InChI Key |
LCRUFLJAUDGNCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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